molecular formula C10H16O3 B1360694 7-Cyclopropyl-7-oxoheptanoic acid CAS No. 34131-41-4

7-Cyclopropyl-7-oxoheptanoic acid

Cat. No.: B1360694
CAS No.: 34131-41-4
M. Wt: 184.23 g/mol
InChI Key: TXAAUKKBIMJGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-7-oxoheptanoic acid is an organic compound with the molecular formula C10H16O3. It is characterized by the presence of a cyclopropyl group and a ketone functional group on a heptanoic acid backbone. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-7-oxoheptanoic acid typically involves the cyclopropanation of heptanoic acid derivatives. One common method includes the reaction of cyclopropylmethyl bromide with heptanoic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-7-oxoheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Cyclopropyl-7-oxoheptanoic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of cyclopropyl-containing compounds on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-7-oxoheptanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylacetic acid
  • Cyclopropylmethanol
  • Cyclopropylamine

Uniqueness

7-Cyclopropyl-7-oxoheptanoic acid is unique due to the presence of both a cyclopropyl group and a ketone functional group on a heptanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

7-cyclopropyl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAAUKKBIMJGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645365
Record name 7-Cyclopropyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34131-41-4
Record name 7-Cyclopropyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.